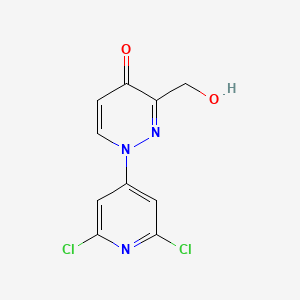
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine and 4-hydroxymethylpyridazine.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution of chlorine atoms may result in various substituted pyridazinone derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to cellular receptors and modulate their activity.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
1-(2,6-Dichloropyridin-4-yl)-3-methylpyridazin-4-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
1-(2,6-Dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of both the dichloropyridinyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H7Cl2N3O2 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-4-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-9-3-6(4-10(12)13-9)15-2-1-8(17)7(5-16)14-15/h1-4,16H,5H2 |
InChIキー |
UCHPMFLRQVCDJU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C(C1=O)CO)C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


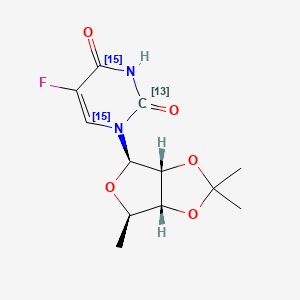
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

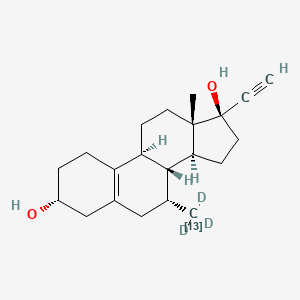
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
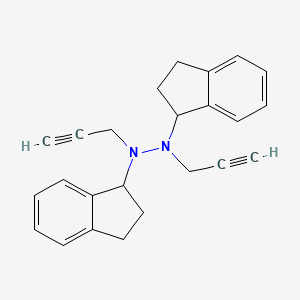
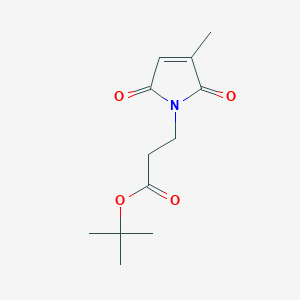
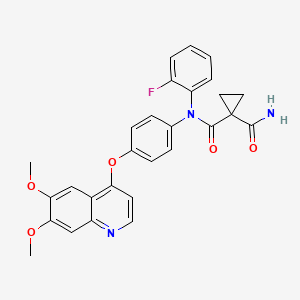
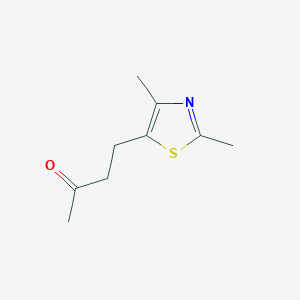
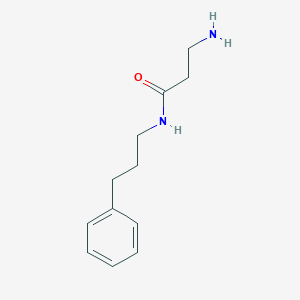

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

